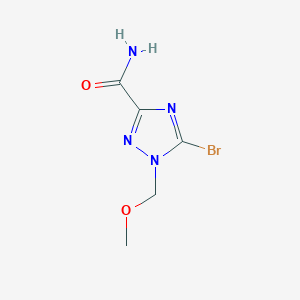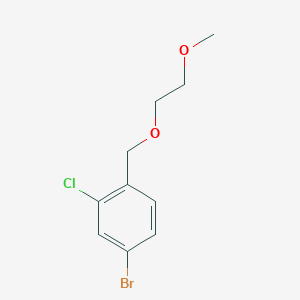
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
説明
“1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride” is a chemical compound with the CAS Number: 1157867-61-2 . It has a molecular weight of 537.27 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C35H53N2.ClH/c1-9-26 (10-2)30-19-17-20-31 (27 (11-3)12-4)34 (30)36-23-24-37 (25-36)35-32 (28 (13-5)14-6)21-18-22-33 (35)29 (15-7)16-8;/h17-29H,9-16H2,1-8H3;1H/q+1;/p-1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Organometallic Chemistry and Coordination Compounds
The compound 1,3-bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride is significant in organometallic chemistry. Liu et al. (2013) explored its role in creating novel organometallic complexes, specifically in the formation of bis(imino)-N-heterocyclic free carbene and its subsequent reaction to form iridium(I) and chromium(II) complexes (Liu, Wesolek, Danopoulos, & Braunstein, 2013). Similarly, a study by Collado et al. (2013) demonstrated the synthesis of gold(I) chloride and nickel–carbonyl complexes using derivatives of this compound, providing insights into the steric and electronic parameters of bulky N-heterocyclic carbenes (Collado, Balogh, Meiries, Slawin, Falivene, Cavallo, & Nolan, 2013).
Synthesis of Novel Chemical Entities
Grieco, Blacque, and Berke (2015) presented a synthetic route to benzimidazolium salts, including derivatives of the compound , showcasing its versatility in synthesizing annulated polycyclic systems (Grieco, Blacque, & Berke, 2015). The synthesis and characterization of various derivatives, as explored by Özdemir et al. (2014), also underscore its role in creating new molecular salts with distinct properties (Özdemir, Dayan, Yavaşoğlu, & Çetinkaya, 2014).
Catalytic Applications
In the field of catalysis, the compound has been utilized effectively. For instance, Grasa et al. (2002) used it in palladium-mediated Suzuki−Miyaura cross-coupling reactions, highlighting its potential in facilitating complex organic reactions (Grasa, Viciu, Huang, Zhang, Trudell, & Nolan, 2002). Lee and Nolan (2000) also demonstrated its use in efficient cross-coupling reactions with aryl chlorides and bromides (Lee & Nolan, 2000).
Optical and Electronic Properties
The study of the compound's optical and electronic properties is also a significant area of research. Kotov et al. (2018) investigated its derivatives for their photoluminescence measurements, contributing to our understanding of hybrid organic-inorganic materials (Kotov, Ilyukhin, Baranchikov, Ishmetova, Rusinov, & Kozyukhin, 2018).
Medicinal Chemistry and Biological Applications
In medicinal chemistry and biological applications, the derivatives of this compound have been explored. For example, Pellei et al. (2012) synthesized and assessed the cytotoxic properties of N-heterocyclic carbene complexes of silver(I) and copper(I) derived from it, indicating its potential in developing new therapeutic agents (Pellei, Gandin, Marinelli, Marzano, Yousufuddin, Dias, & Santini, 2012).
Safety And Hazards
特性
IUPAC Name |
1,3-bis[2,6-di(pentan-3-yl)phenyl]imidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53N2.ClH/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;/h17-29H,9-16H2,1-8H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQOSTRWDUNLQB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N2C=C[N+](=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride | |
CAS RN |
1157867-61-2 | |
| Record name | 1157867-61-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)
![tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1529098.png)




![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)
![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)



